5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile
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Overview
Description
5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with a phenyl group that has a decyloxy chain and a cyano group. Compounds with pyrazine rings are known for their diverse biological activities and applications in various fields, including pharmaceuticals, organic materials, and natural products .
Preparation Methods
The synthesis of 5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile typically involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-(decyloxy)benzaldehyde with suitable pyrazine derivatives can yield the desired compound. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and specific solvents to enhance yield and purity .
Chemical Reactions Analysis
5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group under specific conditions.
Scientific Research Applications
5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential antimicrobial, antiviral, and anticancer activities.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the development of organic materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets. For instance, its derivatives may inhibit certain enzymes or receptors, leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the derivative .
Comparison with Similar Compounds
5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile can be compared with other pyrazine derivatives, such as:
Pyrazine-2-carbonitrile: Lacks the phenyl and decyloxy substituents, leading to different chemical and biological properties.
4-(Decyloxy)phenylpyrazine: Similar structure but without the cyano group, affecting its reactivity and applications.
Phenylpyrazine derivatives: Various substitutions on the phenyl ring can lead to different biological activities and applications.
This compound’s unique combination of substituents makes it a valuable scaffold for developing new molecules with specific properties and applications.
Properties
CAS No. |
120777-82-4 |
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Molecular Formula |
C21H27N3O |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
5-(4-decoxyphenyl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C21H27N3O/c1-2-3-4-5-6-7-8-9-14-25-20-12-10-18(11-13-20)21-17-23-19(15-22)16-24-21/h10-13,16-17H,2-9,14H2,1H3 |
InChI Key |
NGRFOASSUAWCEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(N=C2)C#N |
Origin of Product |
United States |
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